molecular formula C7H11Cl3O2Si B1583383 3-(Trichlorosilyl)propyl methacrylate CAS No. 7351-61-3

3-(Trichlorosilyl)propyl methacrylate

Cat. No.: B1583383
CAS No.: 7351-61-3
M. Wt: 261.6 g/mol
InChI Key: DOGMJCPBZJUYGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trichlorosilyl)propyl methacrylate can be synthesized through the reaction of methacrylic acid with 3-chloropropyltrichlorosilane in the presence of a catalyst . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The reaction can be represented as follows:

CH2=C(CH3)COOH+ClCH2CH2CH2SiCl3CH2=C(CH3)COOCH2CH2CH2SiCl3+HCl\text{CH}_2=\text{C}(\text{CH}_3)\text{COOH} + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{SiCl}_3 \rightarrow \text{CH}_2=\text{C}(\text{CH}_3)\text{COOCH}_2\text{CH}_2\text{CH}_2\text{SiCl}_3 + \text{HCl} CH2​=C(CH3​)COOH+ClCH2​CH2​CH2​SiCl3​→CH2​=C(CH3​)COOCH2​CH2​CH2​SiCl3​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction is typically carried out in a solvent such as toluene or xylene to facilitate the removal of the by-product hydrogen chloride gas . The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(Trichlorosilyl)propyl methacrylate undergoes various chemical reactions, including:

    Hydrolysis: The trichlorosilane group reacts with water to form silanols and hydrochloric acid.

    Condensation: The silanol groups can further condense to form siloxane bonds.

    Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.

Major Products Formed

    Hydrolysis: Silanols and hydrochloric acid.

    Condensation: Siloxane polymers.

    Polymerization: Methacrylate-based polymers.

Properties

IUPAC Name

3-trichlorosilylpropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Cl3O2Si/c1-6(2)7(11)12-4-3-5-13(8,9)10/h1,3-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGMJCPBZJUYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5027647
Record name 3-(Trichlorosilyl)propyl methacrylate
Source EPA DSSTox
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Molecular Weight

261.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7351-61-3
Record name 3-(Trichlorosilyl)propyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7351-61-3
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Record name 3-(Trichlorosilyl)propyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 3-(trichlorosilyl)propyl ester
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Record name 3-(Trichlorosilyl)propyl methacrylate
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Record name 3-(trichlorosilyl)propyl methacrylate
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Record name 3-(TRICHLOROSILYL)PROPYL METHACRYLATE
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Synthesis routes and methods I

Procedure details

2 moles of trichlorosilane were heated in a common laboratory stirring vessel to 55° C. 0.1 ml of an 0.01 molar solution of mesityl oxide-platinum dichloride complex catalyst in acetone was added, and 2 moles of allyl methacrylate was added drop by drop under nitrogen over a period of 10 minutes with intense stirring. The internal temperature was in the meantime kept below 62° C., by external cooling. After another 8 minutes of stirring at about 60° C., no more silane hydrogen could be detected. Distillation of the product yielded 3-methacryloxypropyltrichlorosilane, (BP0.5 = 66° C.) in a yield of about 97%, with a residue of about 2%.
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2 mol
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silane hydrogen
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Synthesis routes and methods II

Procedure details

There was added dropwise over a period of 30 minutes, 50 grams of allylmethacrylate to a mixture refluxing at 32° C. of 80.6 grams of trichlorosilane and 0.397 grams of a [SG]--S--Pt catalyst sufficient to provide 100 ppm platinum/SiH. The mixture was stirred an additional 2 hours at reflux, cooled to ambient temperature and diluted with 100 ml of hexane and filtered. There was obtained 47.7 grams of a clear, colorless oil upon concentration of the filtrate on a rotary evaporator. Based on method of preparation, NMR and VPC analysis there was obtained a 98% yield of γ-methacryloxypropyltrichlorosilane.
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50 g
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80.6 g
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[SG]--S-
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0.397 g
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100 mL
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

A 500 cc, 3-necked, round bottomed flask, equipped with a stirrer, thermometer, addition funnel, condenser and a nitrogen blow-by was charged with 138.6 grams of allyl methacrylate, which contained 50 ppm of hydroquinone inhibitor, 0.14 gm of Ionol™ (2,6-ditert-butyl-4-methylphenol) and 0.22 ml of a 3.8% chloroplatinic acid solution in a 1,2-dimethoxyethane/ethanol mixture. The flask contents were heated to 90° C. and dropwise addition of trichlorosilane (135.5 gm, 1 mol) over a 20 minute period with cooling gave an 85% yield of 3-methacryloxypropyltrichlorosilane.
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138.6 g
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135.5 g
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1,2-dimethoxyethane ethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Trichlorosilyl)propyl methacrylate
Reactant of Route 2
3-(Trichlorosilyl)propyl methacrylate
Reactant of Route 3
Reactant of Route 3
3-(Trichlorosilyl)propyl methacrylate
Customer
Q & A

A: TPM is a bifunctional molecule containing a trichlorosilane group and a methacrylate group. The trichlorosilane group readily reacts with hydroxyl groups present on various surfaces like glass, silicon, and even some polymers. This reaction forms strong, covalent siloxane bonds, effectively anchoring the TPM molecule to the surface [, , ]. The exposed methacrylate group then allows for further functionalization, typically through polymerization reactions with other acrylate or methacrylate monomers. This enables the creation of covalently attached polymer coatings or hydrogels on the modified surface [, , ].

ANone:

    A: TPM demonstrates compatibility with various materials commonly used in biomaterial research, including glass, silicon, and poly(dimethylsiloxane) (PDMS) [, , , ]. It forms stable, covalent bonds with these substrates, ensuring the longevity of the modification.

    A: TPM modifications can be strategically employed to direct cell attachment and behavior. For instance, researchers fabricated microwell arrays using hydrophilic poly(ethylene glycol) (PEG) hydrogel walls surrounding hydrophobic TPM floors []. This design exploits the differential cell adhesion properties of PEG and TPM. Murine 3T3 fibroblasts and hepatocytes selectively adhered to the hydrophobic TPM regions within the microwells, while avoiding the surrounding hydrophilic PEG hydrogel walls. This selective adhesion allows for controlled cell positioning and spatial organization, crucial for applications like cell-based assays and tissue engineering [].

    ANone: The provided research papers primarily focus on TPM's application in controlled environments for biomaterial fabrication. While they do not directly address environmental impact and degradation pathways, it is crucial to consider these aspects for responsible material use. Future studies should investigate the potential environmental fate and effects of TPM and explore strategies to minimize any negative impacts. This could involve studying its degradation products and their potential toxicity. Additionally, exploring alternative silane coupling agents with potentially lower environmental impact could be beneficial.

    ANone: Several analytical techniques can be employed to confirm the successful modification of surfaces with TPM and to characterize the resulting surfaces:

    • Ellipsometry: This technique is used to measure the thickness of thin films, such as the TPM monolayer formed on a substrate. Researchers used ellipsometry to confirm the presence of the self-assembled monolayer (SAM) of TPM on silicon dioxide surfaces [].
    • Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): This surface-sensitive technique provides information about the elemental and molecular composition of the outermost surface layers. It can be used to verify the presence of specific elements, such as chlorine from the trichlorosilane group of TPM, confirming successful surface modification [].

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